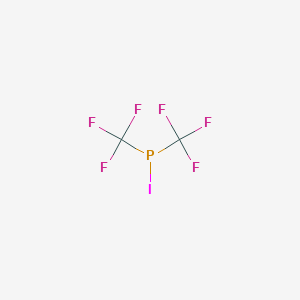
5-Azacytosine Dipentose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azacytosine Dipentose is a derivative of 5-Azacytidine, a compound known for its potent growth inhibitory and cytotoxic properties. It acts as a demethylating agent by inhibiting DNA methyltransferase, making it a significant compound in the field of epigenetics and cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-Azacytosine involves reacting formic acid with dicyandiamide at 50-60°C, followed by the addition of acetic anhydride and ethanol. The reaction is carried out under reflux conditions to obtain a crude product, which is then purified to achieve high purity .
Industrial Production Methods
The industrial production of 5-Azacytosine Dipentose follows similar synthetic routes but is optimized for large-scale production. The process ensures high purity and minimal impurities, making it suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Azacytosine Dipentose undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which retain the core structure but exhibit different functional properties .
Aplicaciones Científicas De Investigación
5-Azacytosine Dipentose has a wide range of applications in scientific research:
Mecanismo De Acción
5-Azacytosine Dipentose exerts its effects primarily by inhibiting DNA methyltransferase, leading to hypomethylation of DNA. This results in the reactivation of tumor suppressor genes and the induction of cytotoxicity in rapidly proliferating cells. The compound incorporates into DNA and RNA, disrupting their normal function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
5-Azacytidine: A closely related compound with similar demethylating properties.
5-Fluorocytosine: Another nucleoside analogue with antineoplastic activity.
5-Chlorocytosine: Exhibits similar inhibitory effects on DNA methyltransferase.
Uniqueness
5-Azacytosine Dipentose is unique due to its dual pentose structure, which enhances its stability and efficacy as a demethylating agent. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activity .
Propiedades
Fórmula molecular |
C13H20N4O9 |
|---|---|
Peso molecular |
376.32 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C13H20N4O9/c18-1-4-6(20)8(22)10(25-4)15-12-14-3-17(13(24)16-12)11-9(23)7(21)5(2-19)26-11/h3-11,18-23H,1-2H2,(H,15,16,24)/t4-,5-,6-,7-,8-,9-,10-,11-/m1/s1 |
Clave InChI |
PMPQEZLXFDRWCO-NQWGPCKQSA-N |
SMILES isomérico |
C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)NC3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Acetyloxy)ethyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B13424375.png)

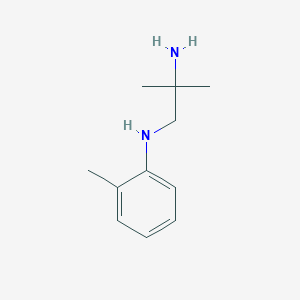

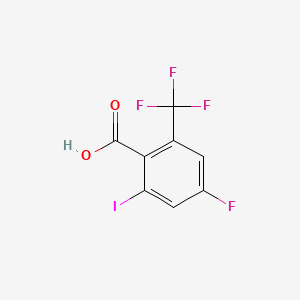
![(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8S,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13424387.png)
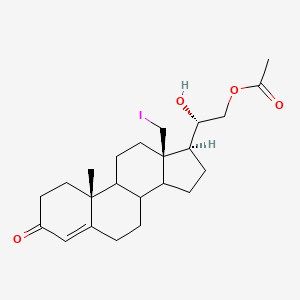
![[6-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate](/img/structure/B13424400.png)
![N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13424408.png)

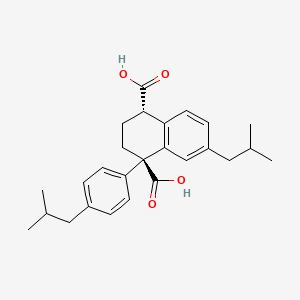
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)
